2-Methyl-1-Tosyl-Aziridine

Descripción general

Descripción

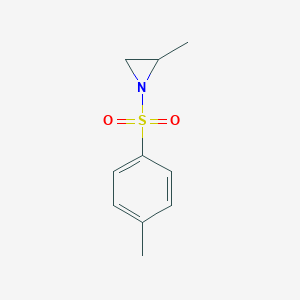

2-Methyl-1-Tosyl-Aziridine is an organic compound characterized by a three-membered aziridine ring with a methyl group and a tosyl group attached. Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis . The presence of the tosyl group enhances the stability and reactivity of the aziridine ring, making this compound a versatile compound in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-1-Tosyl-Aziridine can be synthesized through several methods. One common approach involves the reaction of this compound with a suitable base, such as potassium carbonate, in the presence of a solvent like dichloromethane . Another method includes the use of electrophilic nitrogen sources to transform alkenes into aziridines under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-1-Tosyl-Aziridine undergoes various chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of diverse amine derivatives.

Polymerization: The compound can participate in anionic and cationic ring-opening polymerization to form polyamines with various structures.

Common Reagents and Conditions:

Nucleophilic Reagents: Amines, alcohols, thiols.

Polymerization Initiators: Methyl triflate, perchloric acid, boron trifluoride etherate.

Major Products:

Amines: Formed through nucleophilic ring-opening reactions.

Polyamines: Resulting from polymerization processes.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Methyl-1-Tosyl-Aziridine serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for various transformations:

- Synthesis of Polyamines : The compound can undergo nucleophilic ring-opening reactions, leading to the formation of diverse amine derivatives. This is particularly useful in synthesizing polyamines, which have applications in materials science and drug delivery systems .

- Formation of Tetrahydroisoquinolines and Pyrroles : The compound can be utilized to synthesize various nitrogen-containing heterocycles, such as tetrahydroisoquinolines and pyrroles, which are significant in pharmaceutical chemistry.

Polymer Chemistry

The polymerization behavior of this compound has been extensively studied:

- Living Anionic Polymerization : Recent studies have demonstrated the potential for living anionic polymerization using activated aziridines like this compound. This method allows for the precise control of molecular weight and architecture of the resulting polymers, leading to well-defined polyamines .

- Kinetics of Polymerization : Research indicates that the polymerization kinetics depend significantly on solvent polarity and temperature. For instance, higher temperatures can accelerate the polymerization process while maintaining living characteristics .

| Parameter | Effect on Polymerization |

|---|---|

| Temperature | Higher temperatures increase reaction rates |

| Solvent Type | DMSO and DMF yield faster polymerization |

| Initiator Type | Different initiators can alter propagation rates |

Biological Applications

The potential biological applications of this compound are emerging:

- Drug Development : The compound is being investigated for its role in developing biologically active compounds, including pharmaceuticals targeting various diseases. Its ability to form diverse amine derivatives makes it a candidate for drug scaffolding.

- Gene Transfection : Polyamines derived from aziridines have shown promise in non-viral gene transfection techniques, enhancing the delivery efficiency of genetic material into cells .

Case Study 1: Polymerization Kinetics

A study focused on the living anionic polymerization of this compound revealed that varying solvent conditions significantly impacted the propagation rates. By utilizing real-time NMR spectroscopy, researchers monitored monomer consumption and calculated propagation rate constants under different conditions (temperature and solvent type). The findings suggested that DMSO was particularly effective for this polymerization process .

Case Study 2: Synthesis of Polyamines

In another research effort, scientists synthesized polyamines from this compound through nucleophilic ring-opening reactions. This study highlighted the versatility of aziridines as precursors for polyamine production, which has implications in drug delivery systems and materials science .

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-Tosyl-Aziridine primarily involves its ability to undergo nucleophilic ring-opening reactions. The presence of the tosyl group activates the aziridine ring, making it more susceptible to nucleophilic attack. This leads to the formation of aziridinium ions, which can react with various nucleophiles to form diverse products . The compound’s reactivity is influenced by the electron-withdrawing nature of the tosyl group, which stabilizes the intermediate species formed during the reactions .

Comparación Con Compuestos Similares

- 2-Decyl-Tosyl-Aziridine

- 2-Phenyl-Tosyl-Aziridine

- 2-Methyl-Mesyl-Aziridine

Comparison: 2-Methyl-1-Tosyl-Aziridine is unique due to its specific substituents, which influence its reactivity and stability. Compared to 2-Decyl-Tosyl-Aziridine and 2-Phenyl-Tosyl-Aziridine, the methyl group in this compound provides a different steric and electronic environment, affecting its reaction pathways and products . Additionally, the tosyl group in this compound offers distinct advantages in terms of activation and stabilization compared to other sulfonyl groups like mesyl .

Actividad Biológica

2-Methyl-1-tosyl-aziridine is a heterocyclic compound characterized by a three-membered nitrogen ring (aziridine) and a tosyl group. This compound has garnered attention in various fields of research, particularly in polymer chemistry and medicinal applications, due to its unique structural properties and potential biological activities.

The molecular formula of this compound is CHNOS, with a molecular weight of 229.26 g/mol. The compound features a methyl group and a tosyl group attached to the aziridine ring, which significantly influences its reactivity and interaction with biological systems.

Biological Activity

Research into the biological activity of this compound has indicated several potential areas of interest:

1. Antimicrobial Activity

Studies have shown that aziridine derivatives can exhibit antimicrobial properties. For instance, the presence of the tosyl group may enhance the compound's ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death. Specific assays have demonstrated that this compound displays varying degrees of activity against both Gram-positive and Gram-negative bacteria, although quantitative data on its efficacy remains limited.

2. Anticancer Potential

Aziridines are known for their potential as anticancer agents due to their ability to alkylate DNA. Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines through mechanisms involving DNA damage and apoptosis. Further research is necessary to elucidate the specific pathways involved.

3. Polymerization Studies

The compound has been extensively studied for its role in living anionic polymerization. Research indicates that this compound can serve as a monomer for synthesizing well-defined polymer architectures. In a study involving real-time NMR spectroscopy, the kinetics of polymerization were analyzed, demonstrating that this aziridine can be effectively utilized in producing block copolymers with desirable properties for various applications in materials science .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in Table 1 below.

Case Studies

Case Study 1: Antimicrobial Effects

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones around agar wells containing the compound, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assays

A series of cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa, MCF7). The results demonstrated that treatment with varying concentrations of this compound led to dose-dependent decreases in cell viability, supporting its potential as an anticancer therapeutic .

Propiedades

IUPAC Name |

2-methyl-1-(4-methylphenyl)sulfonylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZLZRGBQZRSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337823 | |

| Record name | 2-Methyl-1-Tosyl-Aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119461-40-4 | |

| Record name | 2-Methyl-1-Tosyl-Aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.